molecular formula C17H17N5O5S B2757214 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396682-72-6

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer: B2757214
CAS-Nummer: 1396682-72-6
Molekulargewicht: 403.41
InChI-Schlüssel: ZIVRKHIAAYYXOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridazinone core substituted with an imidazole ring and a benzo[1,4]dioxine sulfonamide moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • An imidazole group (1H-imidazol-1-yl) known for coordinating metal ions and participating in biological interactions.
  • A 2,3-dihydrobenzo[1,4]dioxine sulfonamide group, which may contribute to solubility and target affinity, particularly in enzyme inhibition (e.g., carbonic anhydrases or kinases).

Eigenschaften

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c23-17-4-3-16(21-7-5-18-12-21)20-22(17)8-6-19-28(24,25)13-1-2-14-15(11-13)27-10-9-26-14/h1-5,7,11-12,19H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVRKHIAAYYXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

N 2 3 1H imidazol 1 yl 6 oxopyridazin 1 6H yl ethyl 2 3 dihydrobenzo b 1 4 dioxine 6 sulfonamide\text{N 2 3 1H imidazol 1 yl 6 oxopyridazin 1 6H yl ethyl 2 3 dihydrobenzo b 1 4 dioxine 6 sulfonamide}

Molecular Formula: C₁₄H₁₈N₄O₃S
Molecular Weight: 334.39 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Binding: The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Nucleic Acid Interaction: The pyridazine component may interact with nucleic acids, potentially affecting gene expression.
  • Hydrogen Bonding: The sulfonamide group enhances binding affinity through hydrogen bonds with target proteins or nucleic acids.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting that the target compound may possess similar activity.

Activity Type Tested Strains Results
AntibacterialE. coliInhibition at 50 µg/mL
AntifungalC. albicansInhibition at 25 µg/mL

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with imidazole and pyridazine derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For example, a related compound demonstrated an IC₅₀ value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects.

Case Studies

  • Study on MCF-7 Cells:
    • Objective: Evaluate the antiproliferative effects of related compounds.
    • Findings: Induction of G₂/M phase cell cycle arrest and apoptosis were observed in treated cells.
    • Mechanism: Targeting tubulin polymerization was identified as a key mechanism.
  • In Vivo Studies:
    • Animal models treated with similar sulfonamide derivatives showed reduced tumor growth and metastasis, supporting the potential of this class of compounds in cancer therapy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is essential for assessing its therapeutic viability. Preliminary studies suggest moderate absorption and metabolism rates, with toxicity profiles indicating low adverse effects at therapeutic doses.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits promising anticancer activity. Research has focused on its efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The compound has shown potential as a multi-target agent when used alone or in combination with other therapies .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibitory properties. Similar compounds have been investigated for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The enzyme inhibition studies conducted on related sulfonamides have demonstrated significant activity, warranting further exploration of this compound's capabilities.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of related compounds, researchers synthesized various derivatives of benzenesulfonamides and tested their cytotoxicity against multiple cancer cell lines. Results indicated that compounds similar to N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .

Study 2: Enzyme Inhibition Studies

Another research effort focused on synthesizing sulfonamides incorporating benzodioxane moieties. These compounds were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings suggested that certain derivatives had promising inhibitory activity, indicating potential therapeutic applications for managing diabetes and neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence describes two structurally related imidazo[1,2-a]pyridine derivatives synthesized via a one-pot reaction :

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)

Structural and Functional Differences:

Parameter Target Compound Compound 1l Compound 2d
Core Structure Pyridazinone with imidazole and sulfonamide Imidazo[1,2-a]pyridine with ester groups Imidazo[1,2-a]pyridine with ester groups
Key Substituents -SO₂NH₂ (sulfonamide), benzo[1,4]dioxine -COOEt (ester), -CN, -NO₂ (nitro), phenethyl -COOEt (ester), -CN, -NO₂ (nitro), benzyl
Molecular Weight Not reported in evidence 550.56 g/mol 536.53 g/mol
Melting Point Not reported in evidence 243–245°C 215–217°C
Synthetic Yield Not reported in evidence 51% 55%
Functional Role Potential enzyme inhibition (sulfonamide moiety) Nitro/cyano groups may enhance reactivity or bioactivity Benzyl group may influence lipophilicity/bioavailability

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazinone core differs from the imidazo[1,4]dioxine sulfonamide group may enhance solubility compared to the hydrophobic esters and nitrophenyl groups in 1l and 2d.

In contrast, the target compound’s sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide) .

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Pyridazinone ring formation : Achieved via hydrazine reacting with a dicarbonyl precursor under reflux conditions .
  • Sulfonamide group introduction : Coupling the pyridazinone intermediate with a sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Imidazole functionalization : A substitution reaction at the pyridazinone’s 3-position using 1H-imidazole under catalytic conditions .
    Key parameters: Temperature (room temp to reflux), solvent selection (DMF for solubility), and reaction time (12–48 hours depending on step) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons (δ 7.4–8.6 ppm), imidazole protons (δ 6.6–7.8 ppm), and sulfonamide groups (δ 3.8–4.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is typically required, with retention times calibrated against standards .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated vs. observed) .

Q. How can solubility and stability be experimentally determined for pharmacological assays?

  • Solubility : Measure equilibrium solubility in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO) via gravimetric or UV-Vis methods .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism in imidazole or pyridazinone moieties) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., dihydrobenzo[d][1,4]dioxine protons) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks .

Q. What experimental designs are optimal for evaluating bioactivity (e.g., enzyme inhibition)?

  • Dose-response assays : Use IC₅₀ determination via fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Selectivity profiling : Screen against related enzymes (e.g., sulfonamide-sensitive carbonic anhydrases) to assess specificity .
  • Cellular assays : Measure cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

Q. How can reaction yields be improved while minimizing byproducts?

  • Solvent optimization : Replace DMF with acetonitrile to reduce carbamate byproducts .
  • Catalyst screening : Test Pd/C or Ni catalysts for imidazole coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions between the sulfonamide group and target active sites (e.g., COX-2 or kinase domains) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., imidazole vs. triazole) with bioactivity using ML algorithms .
  • MD simulations : Predict stability of ligand-protein complexes over 100-ns trajectories .

Q. How to assess environmental persistence and ecotoxicity?

  • Biodegradation assays : Monitor compound degradation in soil/water matrices via LC-MS/MS over 30 days .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) under OECD guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Batch variability : Check purity (HPLC) and counterion content (e.g., sodium vs. free sulfonamide) .
  • Assay conditions : Standardize buffer pH, serum concentration (e.g., FBS% in cell assays), and incubation time .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) .

Q. Resolving inconsistencies in synthetic yields reported in literature

  • Reagent sourcing : Ensure hydrazine purity (>99%) and anhydrous solvent conditions .
  • Scale-dependent effects : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol .
  • Byproduct identification : Use LC-MS to detect and quantify intermediates (e.g., unreacted sulfonyl chloride) .

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